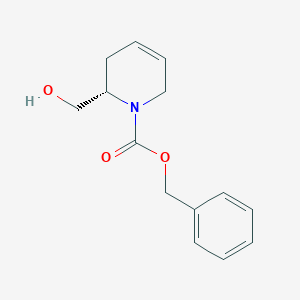

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a dihydropyridine ring, which has a hydroxymethyl group and a carboxylate group . The exact structure can be represented by the SMILES notation: OC[C@@H]1CC=CCN1C(=O)OCc2ccccc2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.29 . Other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Methods : Dihydropyridines, including compounds similar to "(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate," are synthesized through various methods. These methods often involve the condensation of enamines with ylidene acid esters or the hydrogenolysis of corresponding benzyl esters. These synthetic routes are crucial for producing antihypertensive agents and coronary vessel dilators (Abernathy, 1978), (Zigeuner, Knopp, & Blaschke, 1976).

Crystal Structure Analysis : The crystal structure of dihydropyridine derivatives, such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into their conformation and the intermolecular interactions stabilizing the crystal structure. Such studies are essential for understanding the physicochemical properties of these compounds (Sambyal et al., 2011).

Functional Applications

Coordination Polymers and Photophysical Properties : The functionalization of dihydropyridine derivatives to support lanthanide coordination compounds reveals their potential in creating materials with interesting photophysical properties. These compounds, synthesized using aromatic carboxylic acids derived from dihydropyridine analogs, show promise in materials science for their luminescence efficiencies and potential applications in optoelectronics (Sivakumar et al., 2011).

Oxidation Reactions : Dihydropyridine derivatives serve as substrates or catalysts in selective oxidation reactions, transforming primary alcohols to aldehydes efficiently. This chemical reactivity underlines the importance of dihydropyridine compounds in synthetic chemistry for the selective functionalization of molecules (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Ligand for Diiron(II) Complexes : The modification of pyridine and aniline ligands with benzyl and ethyl groups in diiron(II) complexes, mimicking the diiron(II) center in enzymes like methane monooxygenase, showcases the application of dihydropyridine derivatives in mimicking biological metal centers. These studies contribute to our understanding of enzyme mechanisms and the design of biomimetic catalysts (Carson & Lippard, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (2S)-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNESSVMWPUAPEL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN([C@@H]1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)

![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)

![5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722121.png)

![N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2722122.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)

![Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine](/img/structure/B2722130.png)

![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)